molecular formula C16H21N3O B2725560 N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide CAS No. 1181490-18-5

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide

Cat. No. B2725560
CAS RN: 1181490-18-5
M. Wt: 271.364
InChI Key: RLMXMVRRFRHIEV-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of CPCA involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are known to act as retrograde messengers and modulate the release of neurotransmitters such as glutamate and GABA. The increase in endocannabinoid levels by CPCA leads to a decrease in glutamate release and an increase in GABA release, which has been implicated in the regulation of various physiological processes such as pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects, including the inhibition of FAAH, increase in endocannabinoid levels, decrease in glutamate release, increase in GABA release, and modulation of various physiological processes such as pain, anxiety, and inflammation. CPCA has also been shown to have potential applications in the treatment of various diseases such as pain, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for lab experiments, including its potent inhibitory activity against FAAH, its ability to increase endocannabinoid levels, and its potential applications in various fields. However, CPCA also has some limitations, including its complex synthesis process, the need for expertise in organic chemistry, and the potential for off-target effects.

Future Directions

For CPCA research include the development of more efficient synthesis methods and the evaluation of its potential applications in various diseases.

Synthesis Methods

The synthesis of CPCA involves a multistep process that includes the reaction of cyclopropylamine with 2,5-dimethylphenyl isocyanate to form the intermediate, which is then reacted with acetic anhydride to obtain CPCA. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

CPCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPCA is known to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH by CPCA leads to an increase in the levels of endocannabinoids, which have been implicated in various physiological and pathological processes.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-4-5-12(2)14(8-11)18-9-15(20)19-16(3,10-17)13-6-7-13/h4-5,8,13,18H,6-7,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMXMVRRFRHIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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